molecular formula C7H8N2O2 B12977033 (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid

(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid

Cat. No.: B12977033
M. Wt: 152.15 g/mol
InChI Key: MXSQSIOULZCQTD-HNQUOIGGSA-N
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Description

(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid is a compound that features an imidazole ring attached to a butenoic acid chain. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.

Chemical Reactions Analysis

Types of Reactions: (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolones.

    Reduction: The double bond in the butenoic acid chain can be reduced to form butanoic acid derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Imidazolones

    Reduction: Butanoic acid derivatives

    Substitution: Various substituted imidazoles

Scientific Research Applications

(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways. This compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    Histidine: An amino acid with an imidazole side chain.

    Metronidazole: An antimicrobial agent containing an imidazole ring.

This article provides a comprehensive overview of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(E)-4-(1H-imidazol-5-yl)but-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c10-7(11)3-1-2-6-4-8-5-9-6/h1,3-5H,2H2,(H,8,9)(H,10,11)/b3-1+

InChI Key

MXSQSIOULZCQTD-HNQUOIGGSA-N

Isomeric SMILES

C1=C(NC=N1)C/C=C/C(=O)O

Canonical SMILES

C1=C(NC=N1)CC=CC(=O)O

Origin of Product

United States

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